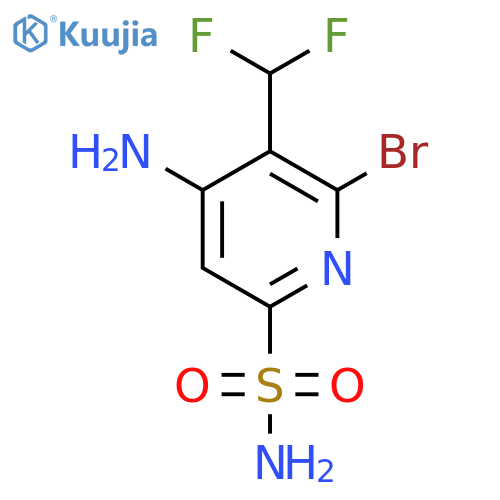

Cas no 1805055-13-3 (4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide)

1805055-13-3 structure

商品名:4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide

CAS番号:1805055-13-3

MF:C6H6BrF2N3O2S

メガワット:302.096545696259

CID:4852246

4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide

-

- インチ: 1S/C6H6BrF2N3O2S/c7-5-4(6(8)9)2(10)1-3(12-5)15(11,13)14/h1,6H,(H2,10,12)(H2,11,13,14)

- InChIKey: KWNYHVGUALZAJM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C(=CC(=N1)S(N)(=O)=O)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 321

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 107

4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071017-1g |

4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide |

1805055-13-3 | 97% | 1g |

$1,445.30 | 2022-04-01 |

4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1805055-13-3 (4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量